

A Technical Guide to 2-Bromo-3-methoxybenzoic Acid for Advanced Research

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Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzoic acid

Cat. No.: B1267205

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methoxybenzoic acid** (CAS No. 88377-29-1), a key chemical intermediate for researchers in organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, commercial availability, and methodologies for its synthesis and analysis. Furthermore, it illustrates its application as a precursor in the synthesis of bioactive molecules, providing a logical workflow for its use in drug discovery pipelines.

Physicochemical Properties and Commercial Availability

2-Bromo-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a methoxy group ortho and meta to the carboxylic acid respectively, makes it a versatile building block for further chemical modifications. The presence of these functional groups allows for a range of synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the carboxylic acid moiety.

Quantitative Data of Commercial Suppliers

The following table summarizes the key specifications of **2-Bromo-3-methoxybenzoic acid** available from various commercial suppliers. This data is essential for researchers to select a product that meets the purity and quality requirements for their specific applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Physical Form | Melting Point (°C) |
|-------------------|------------|--|----------------------------|---------------|---------------|--------------------|
| Sigma-Aldrich | 88377-29-1 | C ₈ H ₇ BrO ₃ | 231.04 | 97% | Solid | Not Specified |
| Ambeed | 88377-29-1 | C ₈ H ₇ BrO ₃ | 231.04 | 98% | Solid | Not Specified |
| Apollo Scientific | 88377-29-1 | C ₈ H ₇ BrO ₃ | 231.04 | ≥95% | Solid | Not Specified |
| Biosynth | 88377-29-1 | C ₈ H ₇ BrO ₃ | 231.04 | Not Specified | Not Specified | Not Specified |
| BLD Pharm | 88377-29-1 | C ₈ H ₇ BrO ₃ | 231.04 | Not Specified | Not Specified | Not Specified |

Note: "Not Specified" indicates that the information was not readily available on the supplier's public product page. Researchers should request a certificate of analysis for detailed specifications.

Synthesis and Analytical Protocols

The synthesis and analysis of **2-Bromo-3-methoxybenzoic acid** are critical for its application in research and development. This section provides detailed experimental protocols for its preparation and characterization.

Representative Synthesis of 2-Bromo-3-methoxybenzoic Acid

While a specific, peer-reviewed protocol for the synthesis of **2-Bromo-3-methoxybenzoic acid** is not readily available, a reliable method can be adapted from established procedures for the bromination of substituted benzoic acids. The following protocol is a representative example based on the synthesis of structurally similar compounds.

Reaction: Electrophilic Aromatic Substitution (Bromination) of 3-methoxybenzoic acid.

Materials:

- 3-methoxybenzoic acid
- N-Bromosuccinimide (NBS) or Bromine (Br_2)
- Anhydrous Iron(III) bromide (FeBr_3) or another suitable Lewis acid catalyst
- A suitable solvent (e.g., Dichloromethane, Acetic Acid)
- Sodium thiosulfate solution (for quenching)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 equivalent) in the chosen solvent.
- Add the Lewis acid catalyst (e.g., FeBr_3 , 0.1 equivalents).
- Slowly add the brominating agent (e.g., NBS or a solution of Br_2 in the solvent, 1.0-1.2 equivalents) to the reaction mixture at room temperature or 0 °C.
- Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and quench any excess bromine by adding a saturated solution of sodium thiosulfate.
- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system to yield **2-Bromo-3-methoxybenzoic acid**.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

- ^1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chemical shifts will be characteristic of the aromatic protons, the methoxy group protons, and the carboxylic acid proton.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule.

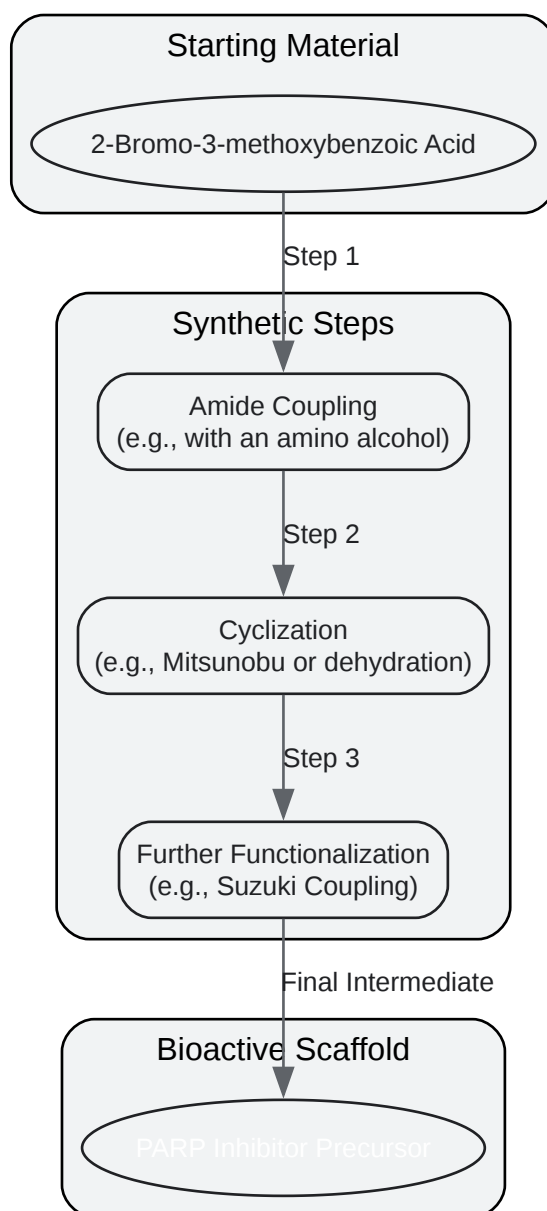
Mass Spectrometry (MS) for Molecular Weight Confirmation:

- Technique: Electrospray ionization (ESI) or another suitable method.
- Expected m/z: The molecular ion peak corresponding to the molecular weight of **2-Bromo-3-methoxybenzoic acid** (231.04 g/mol).

Application in Drug Discovery: A Workflow for Bioactive Molecule Synthesis

2-Bromo-3-methoxybenzoic acid is a valuable starting material for the synthesis of various bioactive molecules, including inhibitors of key enzymes in cellular signaling pathways. While direct biological activity of the compound itself is not extensively documented, its utility as a chemical intermediate is well-established. For instance, the structurally related 2-bromo-3-nitrobenzoic acid is a known precursor for the synthesis of 5-aminoisoquinolin-1-one, a core scaffold of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for a PARP inhibitor, starting from a 2-bromo-3-substituted benzoic acid. This represents a logical pathway where **2-Bromo-3-methoxybenzoic acid** could be employed.



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Caption: Synthetic workflow for a PARP inhibitor precursor.

This workflow highlights the strategic importance of **2-Bromo-3-methoxybenzoic acid** as a starting material. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity, while the carboxylic acid and methoxy groups can be modified or influence the reactivity of the molecule. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

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